molecular formula C18H18ClNO4 B2969609 [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 378226-54-1

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE

Cat. No.: B2969609
CAS No.: 378226-54-1
M. Wt: 347.8
InChI Key: MTWNEJUTCPULEZ-UHFFFAOYSA-N
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Description

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of ethoxyphenyl and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenyl isocyanate with methyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or chloro groups are replaced by other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), amines (NH₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate
  • [(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
  • [(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate

Uniqueness

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is unique due to its specific combination of ethoxy and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-16-9-7-15(8-10-16)20-17(21)12-24-18(22)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWNEJUTCPULEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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